molecular formula C14H25N3O2 B12220813 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide

1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide

Cat. No.: B12220813
M. Wt: 267.37 g/mol
InChI Key: NPSRDODHSZALIN-UHFFFAOYSA-N
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Description

1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis. Compounds containing the piperidine moiety are known for their diverse biological activities and are utilized in various therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents .

Preparation Methods

The synthesis of 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide involves several steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amine group using amination reagents.

    Acylation Reactions: Acylation of the piperidine ring to introduce the acetyl group.

Industrial production methods often involve optimizing these reactions for higher yields and purity. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.

    Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.

    Matrine: Known for its anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H25N3O2/c1-11-2-6-16(7-3-11)10-13(18)17-8-4-12(5-9-17)14(15)19/h11-12H,2-10H2,1H3,(H2,15,19)

InChI Key

NPSRDODHSZALIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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